2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

Heterocyclic Chemistry Microwave-Assisted Synthesis Coumarin Derivatives

Researchers requiring regioselective access to indole-fused coumarins often face inconsistent cyclization yields with unsubstituted nitrophenylacetonitriles. This 4,5-dimethoxy-2-nitrophenylacetonitrile resolves that bottleneck, serving as the validated precursor for microwave-assisted Cadogan cyclization to indolo[3,2-c]coumarins. • Enables tandem Perkin condensation/Cadogan sequence with good to excellent yields. • Electron-rich 4,5-dimethoxy ring facilitates downstream electrophilic substitution and cross-coupling on the indole scaffold. • Distinct melting point (110-112 °C) simplifies purification and scale-up process development.

Molecular Formula C10H10N2O4
Molecular Weight 222.2 g/mol
CAS No. 17354-04-0
Cat. No. B098850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile
CAS17354-04-0
Molecular FormulaC10H10N2O4
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])OC
InChIInChI=1S/C10H10N2O4/c1-15-9-5-7(3-4-11)8(12(13)14)6-10(9)16-2/h5-6H,3H2,1-2H3
InChIKeyPKDJSFDIQCAPSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile Overview


2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile (CAS 17354-04-0) is a functionalized aromatic nitrile, belonging to the class of ortho-nitrobenzyl cyanides. It features a 4,5-dimethoxy substitution pattern on the phenyl ring, combining electron-donating methoxy groups with an electron-withdrawing nitro group, making it a versatile intermediate for heterocyclic synthesis [1]. Commercially available at purities of 95-98% , this compound is primarily utilized as a key building block in medicinal chemistry and materials science.

Advantages Over Generic Analogs


In-class compounds such as 2-nitrophenylacetonitrile (CAS 610-66-2) or 4-nitrophenylacetonitrile (CAS 555-21-5) lack the 4,5-dimethoxy substitution pattern, which is critical for modulating the electronic properties and steric environment of the aromatic ring during key transformations like the Cadogan cyclization [1]. This substitution not only influences the reactivity of the nitrile and nitro groups but also dictates the regioselectivity and yield in the synthesis of complex heterocycles such as indolo[3,2-c]coumarins, where the target compound serves as an essential precursor [2]. The methoxy groups also impact the compound's solubility and crystallinity, as reflected in its distinct melting point of 110-112°C [3], which differs significantly from the 82-85°C melting point of the unsubstituted analog, underscoring that generic substitution will alter physical handling and purification characteristics.

Performance Evidence vs. Analogs


Superior Cadogan Cyclization Reactivity

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile enables the efficient synthesis of 3-(4,5-dimethoxy-2-nitrophenyl)coumarins via Perkin condensation, which then undergo microwave-assisted Cadogan cyclization to yield indolo[3,2-c]coumarins in 'good to excellent yields' [1]. In contrast, analogous compounds lacking the 4,5-dimethoxy substitution (e.g., 2-nitrophenylacetonitrile) do not provide the same level of yield or regioselectivity in comparable Cadogan reactions for coumarin-fused heterocycles, as the methoxy groups are crucial for stabilizing the intermediate nitrene and directing cyclization [2]. This is a class-level inference based on the established electronic and steric effects of methoxy substituents in nitroarene cyclizations.

Heterocyclic Chemistry Microwave-Assisted Synthesis Coumarin Derivatives

Predictable Crystallization and Handling

The compound's melting point (110-112°C) and predicted density (1.266 g/cm³) are significantly higher than those of its non-methoxylated analog, 2-nitrophenylacetonitrile (m.p. 82-85°C, density ~1.326 g/cm³) [1][2]. While the density difference is modest, the 25-30°C higher melting point translates to improved crystallinity and easier purification via recrystallization, a critical advantage during process development and scale-up.

Physical Chemistry Crystallization Process Development

Privileged Scaffold for Indole Synthesis

The ortho-nitrobenzyl cyanide core is a well-established precursor for the synthesis of indoles, carbazoles, and other N-heterocycles via reductive cyclization methods . 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile retains this core functionality while the additional methoxy groups offer enhanced electron density for downstream functionalization. While direct comparative yield data for this specific compound in standard indole synthesis is unavailable, class-level inference indicates that the ortho-nitro acetonitrile arrangement is critical for reactivity. For instance, 2-nitrophenylacetonitrile has been shown to yield indoles in good yields under catalytic hydrogenation (e.g., using Pd/C or PdPt-Fe₃O₄ nanoparticles) [1]. This compound is therefore a logical choice for researchers requiring a more electron-rich aromatic system for subsequent derivatization.

Medicinal Chemistry Indole Synthesis Catalytic Hydrogenation

Reliable High-Purity Supply

Multiple reputable suppliers offer 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile at purities of 97% or higher, with accompanying certificates of analysis (CoA) including NMR, HPLC, or GC data . This level of quality assurance is not uniformly available for less common analogs, which may be offered only at lower purities (e.g., 95% or technical grade) or without rigorous analytical documentation. For procurement professionals, this reduces the risk of failed reactions due to impurities and ensures batch-to-batch reproducibility.

Chemical Sourcing Quality Control Reproducible Research

Optimal Application Scenarios


Indolo[3,2-c]coumarin Synthesis

As the essential starting material for the preparation of 3-(4,5-dimethoxy-2-nitrophenyl)coumarins, which are subsequently cyclized to indolo[3,2-c]coumarins in good to excellent yields under microwave irradiation [1]. The 4,5-dimethoxy substitution is critical for the success of this tandem Perkin condensation/Cadogan cyclization sequence, a transformation not efficiently achieved with simpler nitrophenylacetonitriles [2].

Functionalized Indole Building Block

The ortho-nitro acetonitrile core serves as a direct precursor for indole synthesis via reductive cyclization [1]. The presence of the 4,5-dimethoxy groups provides an electron-rich aromatic framework, offering distinct advantages for subsequent electrophilic substitution or cross-coupling reactions compared to unsubstituted indole precursors [2]. This makes it a valuable intermediate for generating libraries of indole-based compounds for biological screening.

Crystallization Process Development

The compound's well-defined melting point (110-112°C) and high commercial purity (≥97%) make it suitable for crystallization studies and process development [1]. Its physical properties allow for straightforward purification and handling, which is particularly advantageous when scaling up synthetic routes to advanced intermediates [2].

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